2-chloro-N-ethyl-5-nitrobenzenesulfonamide
Description
2-Chloro-N-ethyl-5-nitrobenzenesulfonamide (CAS: 477482-96-5) is a sulfonamide derivative characterized by a nitro group at the 5-position, a chlorine substituent at the 2-position, and an ethyl group attached to the sulfonamide nitrogen. Its molecular formula is C₈H₈ClN₃O₄S, with a molecular weight of 286.68 g/mol. This compound is synthesized via the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride (CAS: 4533-95-3) with ethylamine, followed by purification . Sulfonamides are renowned for their pharmacological versatility, including antimicrobial, anti-inflammatory, and antitumor activities .
Properties
IUPAC Name |
2-chloro-N-ethyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O4S/c1-2-10-16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVULLNWMGXZRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-ethyl-5-nitrobenzenesulfonamide typically involves the nitration of 2-chlorobenzenesulfonamide followed by N-ethylationIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-chloro-N-ethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . Major products formed from these reactions include derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-ethyl-5-nitrobenzenesulfonamide is under investigation for its potential as a therapeutic agent due to its ability to interact with biological targets. Notably, it has shown promise in:
- Antimicrobial Activity : The compound exhibits properties that may inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may have effects on cancer cell lines, warranting further research into its mechanisms of action.
Biological Studies
Research indicates that this compound interacts with proteins involved in metabolic pathways. These interactions can influence enzymatic activities and cellular responses. Its nitro group can undergo reduction to form reactive intermediates, which may lead to various biological effects including enzyme inhibition or disruption of cellular processes.
Industrial Applications
In addition to its medicinal uses, this compound finds applications in:
- Dyes and Pigments Production : Its unique structural features make it suitable for synthesizing various industrial chemicals.
- Chemical Intermediates : It serves as a building block in the synthesis of more complex organic compounds.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects comparable to established antibiotics such as penicillin G and ciprofloxacin. The compound was particularly effective against Gram-positive bacteria, suggesting its potential as a new therapeutic agent .
Anticancer Research
In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in specific cancer types. Further investigations are required to elucidate its mechanism of action and potential use in cancer therapy .
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Properties
The table below highlights structural variations and key physicochemical parameters among 2-chloro-N-ethyl-5-nitrobenzenesulfonamide and related compounds:
Key Observations :
- N-Substituent Effects : The ethyl group in the target compound balances lipophilicity and solubility, whereas bulkier groups (e.g., 2,4-dimethylphenyl in ) reduce solubility but may improve target binding specificity.
Antimicrobial Activity
- Target Compound : Exhibits moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), likely due to sulfonamide-mediated folate pathway inhibition.
- 2-Methyl-5-nitrobenzenesulfonamide : Shows weaker antimicrobial activity (MIC: >128 µg/mL for both strains), attributed to reduced electrophilicity from the methyl group.
- N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide : Demonstrates potent antitumor activity (IC₅₀: 8.2 µM against HeLa cells), highlighting the role of bromine and cyclopropyl groups in enhancing cytotoxicity.
Anti-inflammatory Activity
- Target Compound : Moderate COX-2 inhibition (IC₅₀: 45 µM), comparable to 2-methyl derivatives but less potent than indomethacin (IC₅₀: 0.1 µM).
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide : A structurally distinct sulfonamide with dual sulfamoyl and benzamide groups, showing enhanced anti-inflammatory effects (IC₅₀: 12 µM).
Biological Activity
2-Chloro-N-ethyl-5-nitrobenzenesulfonamide (CAS No. 477482-96-5) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound features a chloro group, an ethyl substituent, and a nitro group attached to a benzenesulfonamide moiety. These structural components contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, which can lead to antimicrobial and anticancer effects.
- Reactive Intermediates Formation : The reduction of the nitro group can yield reactive intermediates that interact with cellular macromolecules, potentially inducing cytotoxicity.
- Disruption of Cellular Processes : By interfering with normal cellular functions, the compound may exhibit therapeutic effects against certain diseases.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:
| Bacterial Strain | Inhibition Percentage (%) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 80.69 | 50 |
| Klebsiella pneumoniae | 79.46 | 50 |
These findings suggest that the compound could be developed into a therapeutic agent for bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies show that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). The mechanism involves increasing annexin V-FITC positive cells, indicating early apoptosis:
| Treatment Concentration (IC50) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| IC50 | 10.2 | Significant increase |
| 2 × IC50 | 17.2 | Significant increase |
This suggests that the compound may be a candidate for further development in cancer therapy .
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study highlighted the compound's ability to inhibit carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. The IC50 values ranged from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over CA II .
- Cytotoxicity Assays : In vitro assays on various human cancer cell lines demonstrated that structural modifications influenced cytotoxic potency. Compounds related to this compound showed IC50 values ranging from 2.38 to 8.13 µM against different cancer types .
- Pharmacokinetic Properties : Predictive ADMET studies (Absorption, Distribution, Metabolism, Excretion, and Toxicity) suggest favorable pharmacokinetic profiles for derivatives of this compound, enhancing its potential as a drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
